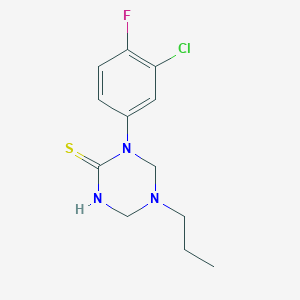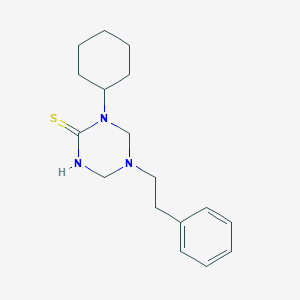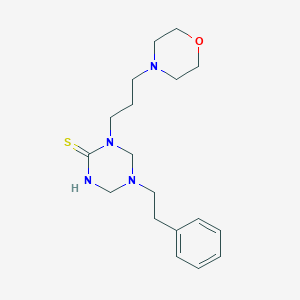![molecular formula C21H18N4O2S3 B282698 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282698.png)
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide, also known as PBTZ169, is a chemical compound that has been studied for its potential use as an anti-tuberculosis drug.
作用机制
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide works by inhibiting the activity of an enzyme called DprE1, which is essential for the survival of the tuberculosis bacteria. By inhibiting this enzyme, 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide can effectively kill the bacteria and prevent the development of drug resistance.
Biochemical and Physiological Effects:
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has been shown to have a high degree of selectivity for the DprE1 enzyme, which means it is less likely to cause side effects in humans. In preclinical studies, 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has also been shown to have a low potential for toxicity and good pharmacokinetic properties.
实验室实验的优点和局限性
One advantage of using 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is that it has a high degree of selectivity for the DprE1 enzyme, which makes it a useful tool for studying the biochemistry of tuberculosis. However, one limitation is that 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is still in the preclinical stages of development, which means it may not be widely available for use in lab experiments.
未来方向
There are several future directions for research on 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide. One area of focus is the development of more efficient synthesis methods for 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide, which could help to make the drug more widely available for use in lab experiments and clinical trials. Another area of focus is the optimization of the drug's pharmacokinetic properties, which could help to improve its efficacy and reduce the risk of side effects. Additionally, further studies are needed to determine the optimal dosage and administration of 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide for the treatment of tuberculosis.
合成方法
The synthesis of 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves several steps, including the reaction of 2-mercaptobenzothiazole with propionyl chloride to form 6-(propanoylamino)-1,3-benzothiazole-2-thiol. This compound is then reacted with formaldehyde and sodium borohydride to form the thiomethyl derivative, which is further reacted with 2-chloro-N-(2-thiazolyl)benzamide to form 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide.
科学研究应用
4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has been studied for its potential use as an anti-tuberculosis drug. Tuberculosis is a bacterial infection that affects the lungs and can be difficult to treat with current antibiotics. 4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has shown promising results in preclinical studies as a potential treatment for drug-resistant tuberculosis.
属性
分子式 |
C21H18N4O2S3 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
4-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-2-18(26)23-15-7-8-16-17(11-15)30-21(24-16)29-12-13-3-5-14(6-4-13)19(27)25-20-22-9-10-28-20/h3-11H,2,12H2,1H3,(H,23,26)(H,22,25,27) |
InChI 键 |
VDVYXULRWPVDIM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
规范 SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)




